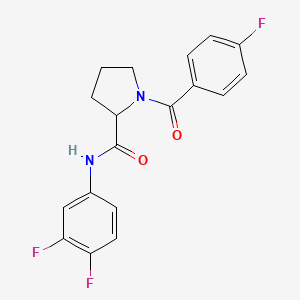

![molecular formula C19H17F3N2O3 B6020100 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6020100.png)

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide, also known as TFB-TBOA, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been extensively studied in vitro and in vivo, and has shown promising results in the treatment of various neurological disorders.

Mechanism of Action

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide inhibits the reuptake of glutamate by EAAT1, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to increased excitotoxicity, which can cause neuronal damage and death. However, this compound has also been shown to have neuroprotective effects in certain contexts, which suggests that its mechanism of action is complex and context-dependent.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate homeostasis, it has been shown to modulate the activity of various ion channels and receptors, including AMPA receptors, NMDA receptors, and GABA receptors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is its potency and selectivity for EAAT1. This makes it a useful tool for studying the role of EAAT1 in various physiological and pathological contexts. However, this compound also has some limitations. Its effects on other transporters and receptors can complicate the interpretation of experimental results. Additionally, its low solubility and stability can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of EAAT1, which could have therapeutic potential in the treatment of various neurological disorders. Another area of interest is the investigation of the neuroprotective effects of this compound, which could have implications for the treatment of stroke and other neurodegenerative diseases. Finally, further research is needed to elucidate the complex mechanisms of action of this compound and its effects on glutamate homeostasis and neuronal function.

Synthesis Methods

The synthesis of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethoxy)benzylamine, which is then reacted with 3-pyrrolidinecarboxylic acid to form the intermediate compound. The final step involves the coupling of the intermediate with phenyl isocyanate to form this compound. The overall yield of the synthesis process is around 20%.

Scientific Research Applications

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. Disruption of glutamate homeostasis has been implicated in the pathophysiology of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name |

2-oxo-1-phenyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c20-19(21,22)27-15-8-6-13(7-9-15)12-23-17(25)16-10-11-24(18(16)26)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPANDOYPMMXHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6020017.png)

![N-methyl-5-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6020028.png)

![2-[(1-naphthylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B6020030.png)

![4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B6020035.png)

![1-[5-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6020059.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B6020065.png)

![ethyl 1-(2-methyl-3-furoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6020067.png)

![isopropyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B6020074.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6020078.png)

![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6020084.png)

![4-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6020095.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6020103.png)

![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)